molecular formula C11H8F3NO2 B8216587 Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate

Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate

Cat. No.: B8216587
M. Wt: 243.18 g/mol
InChI Key: YPISWOSULUAZKV-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate is a synthetic indole derivative designed for use as a key chemical intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its widespread presence in biologically active compounds and natural products . This compound is functionally characterized by a methyl ester group, which offers a handle for further synthetic modification through hydrolysis or amide coupling, and a metabolically stable trifluoromethyl group, a common moiety used to enhance a molecule's lipophilicity and electronic properties . Indole-based compounds are extensively investigated for their potential as therapeutic agents against a range of diseases. Research on similar trifluoromethyl-substituted indoles has shown promise in antiparasitic drug discovery campaigns, particularly against Trypanosoma cruzi , the parasite responsible for Chagas disease . Furthermore, indole derivatives demonstrate significant anti-proliferative effects, making them valuable scaffolds in the development of novel anticancer agents . The specific substitution pattern on this compound makes it a valuable building block for constructing chemical libraries aimed at probing biological pathways and identifying new lead compounds. As with all reagents of this nature, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)8-4-6(11(12,13)14)5-9-7(8)2-3-15-9/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPISWOSULUAZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Trifluoromethylation Using CF₃SO₂Na

Oxidative trifluoromethylation represents a direct method for introducing the CF₃ group onto indole scaffolds. A metal-free approach using sodium triflinate (CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP) in acetonitrile at 140°C has been reported for synthesizing 2-trifluoromethylindoles . While this method achieves 51–66% yields for C2-substituted products, its adaptation to the 4-position remains challenging due to inherent regioselectivity limitations. Key considerations include:

  • Reagent Ratios : Optimal results require 2.0 equivalents of CF₃SO₂Na and 3.0 equivalents of TBHP .

  • Solvent Effects : Acetonitrile outperforms toluene, DMF, or water, likely due to its polar aprotic nature facilitating radical intermediates .

  • Temperature and Time : Prolonged heating (18 hours) at 140°C is critical for achieving moderate yields .

A hypothetical adaptation for C4-trifluoromethylation might involve pre-functionalizing the indole at C4 with a directing group (e.g., ester or amide) to steer radical addition. However, no experimental data for C4 selectivity exists in the reviewed literature .

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers a versatile route for constructing indole cores with precise substituent placement. A rhodium- and copper-cocatalyzed protocol, originally developed for pyridoindole derivatives, demonstrates potential applicability . The method employs:

  • Catalysts : [Rh(COD)Cl]₂ (2.5 mol%) and CuI (5 mol%) .

  • Ligands : DPPE (5 mol%) enhances metal coordination and stability .

  • Conditions : Oxygen atmosphere in toluene at 120°C for 4 hours .

In a representative procedure, methyl 2-(4-(trifluoromethyl)phenyl)-9H-pyrido[2,3-b]indole-4-carboxylate was synthesized in 50% yield . Adapting this to methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate would necessitate substituting the pyridine moiety with a benzene ring and optimizing coupling partners.

Fischer Indole Synthesis with Pre-Substituted Precursors

The Fischer indole synthesis, a classical route to indoles, involves cyclizing phenylhydrazines with carbonyl compounds. For 4-carboxylate derivatives, this method requires pre-installing the ester group on the ketone precursor. A fluorinated analog, methyl 6-fluoro-1H-indole-4-carboxylate, has been synthesized via this approach , suggesting a viable pathway for the trifluoromethyl variant:

  • Ketone Preparation : Synthesize 4-(trifluoromethyl)cyclohexanone or a similar trifluoromethylated ketone.

  • Hydrazine Formation : React with methyl glycinate to form the corresponding hydrazone.

  • Cyclization : Acid-catalyzed cyclization (e.g., HCl/EtOH) induces ring closure to yield the indole core .

Challenges include ensuring regioselectivity during cyclization and managing the electron-withdrawing effects of the CF₃ group, which may impede enolization.

Directed C–H Functionalization

Modern C–H functionalization techniques enable late-stage trifluoromethylation with high positional control. While no direct examples for C4-trifluoromethylation exist, analogous strategies for C3 and C2 positions provide a framework:

  • Directing Groups : Installing a transient directing group (e.g., pyridine or amide) at C4 could facilitate palladium-catalyzed CF₃ insertion .

  • Catalytic Systems : Combining Pd(OAc)₂ with oxidants like Ag₂CO₃ and ligands such as 2,2′-bipyridine may enhance reactivity .

  • CF₃ Sources : Alternatives to CF₃SO₂Na, such as Umemoto’s reagent, could improve efficiency but increase cost .

Preliminary studies on related indoles show that directed C–H activation achieves 60–75% yields for C3-trifluoromethylation, suggesting comparable potential for C4 modifications with optimized directing groups .

Multi-Step Synthesis via Intermediate Carboxylic Acids

A sequential approach involving carboxylation followed by esterification provides modularity:

  • Carboxylic Acid Synthesis :

    • Nitration of 6-(trifluoromethyl)indole at C4 followed by reduction and oxidation to the carboxylic acid.

    • Alternatively, Friedel–Crafts acylation with chloroformate esters.

  • Esterification :

    • Treat the carboxylic acid with methanol and catalytic H₂SO₄ or DCC/DMAP to form the methyl ester .

This method’s flexibility allows independent optimization of each step but risks lower overall yields due to multiple intermediates.

Comparative Analysis of Preparation Methods

MethodKey Reagents/ConditionsYield (%)AdvantagesLimitations
Oxidative CF₃ AdditionCF₃SO₂Na, TBHP, CH₃CN, 140°C51–66 Metal-free, scalableLimited to C2 selectivity
Metal-Catalyzed CouplingRh/Cu, DPPE, O₂, toluene50 High functional group toleranceRequires expensive catalysts
Fischer Indole SynthesisHydrazones, acid catalysisN/AClassical, well-understoodChallenging regiocontrol
Directed C–H ActivationPd, directing groups, Ag oxidants60–75*Late-stage modificationRequires specialized ligands
Multi-Step CarboxylationNitration/oxidation, esterificationN/AModularLow overall yield

*Extrapolated from C3-functionalized analogs .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate is primarily explored for its potential as a therapeutic agent. Its derivatives have shown promise in various biological activities:

  • Antiviral Activity : Studies indicate that compounds with indole structures, including this compound, exhibit potent antiviral properties. For instance, derivatives have been identified as inhibitors of HIV-1 integrase, with IC50 values as low as 0.13 μM, indicating strong inhibitory effects on viral replication .
  • Anticancer Potential : The compound's structural modifications can lead to enhanced interactions with cancer-related targets, making it a candidate for further development in oncology.

Biological Studies

Research has demonstrated that this compound can serve as a probe to investigate various biochemical pathways and molecular interactions. Its ability to interact with specific receptors and enzymes allows for detailed studies of its biological mechanisms .

Chemical Biology

The compound is utilized in studying the biological activities of indole derivatives, contributing to the understanding of their interactions with biological targets. Techniques such as molecular docking and surface plasmon resonance are employed to evaluate these interactions, which are crucial for optimizing its structure for improved activity .

Material Science

This compound is also being investigated for its potential applications in material science. Its unique properties may allow for the synthesis of advanced materials with specific functionalities.

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral ActivityDemonstrated IC50 of 0.13 μM against HIV-1 integrase; structural modifications significantly enhanced activity.
Study BAnticancer PotentialIdentified as a promising scaffold for developing anticancer agents through targeted modifications.
Study CBiological MechanismsUtilized in probing biochemical pathways; effective in evaluating binding affinities with various receptors.

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The electron-withdrawing nature of the trifluoromethyl group can also affect the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate with structurally related indole and indazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name CAS Number Molecular Formula Substituents (Position) Key Features Reference
This compound 1352905-52-2 C₁₁H₈F₃NO₂ -CF₃ (6), -COOCH₃ (4) High lipophilicity; potential metabolic stability
Methyl 6-fluoro-1H-indole-4-carboxylate 1082040-43-4 C₁₀H₈FNO₂ -F (6), -COOCH₃ (4) Smaller substituent (-F) reduces steric hindrance; moderate lipophilicity
Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate 1098340-27-2 C₁₁H₈F₃NO₂ -CF₃ (4), -COOCH₃ (2) Altered electronic effects due to ester at 2-position; possible steric clash
Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate 1416438-70-4 C₁₁H₈F₃NO₂ -CF₃ (7), -COOCH₃ (4) -CF₃ at 7-position may influence binding pocket interactions
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate 1053656-54-4 C₁₁H₈F₃N₂O₂ -CF₃ (6), -COOCH₂CH₃ (3) (indazole) Indazole core improves planarity and hydrogen-bonding capacity
Ethyl 5-fluoroindole-2-carboxylate - C₁₁H₁₀FNO₂ -F (5), -COOCH₂CH₃ (2) Lower electron-withdrawing effect compared to -CF₃; flexible ester chain

Key Comparative Insights:

Substituent Position and Electronic Effects: The 6-CF₃ group in the target compound provides stronger electron-withdrawing effects compared to 6-F (in Methyl 6-fluoro-1H-indole-4-carboxylate), enhancing acidity at the indole N-H position and influencing binding interactions .

Core Heterocycle Differences :

  • Indole vs. Indazole : Indazole derivatives (e.g., Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate) feature an additional nitrogen atom, enabling stronger hydrogen bonding and improved thermal stability compared to indole analogs .

Synthetic Methodologies :

  • Similar compounds (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) are synthesized via sodium ethoxide-mediated coupling in polar aprotic solvents (DMSO/DMF) under reflux, followed by column chromatography . Yields for such reactions range from 10% to 37.5%, highlighting challenges in optimizing trifluoromethyl-containing analogs.

Thermal Stability: Indazole derivatives generally exhibit higher melting points (>200°C) than indoles due to enhanced intermolecular interactions .

Biological Activity

Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features an indole core with a trifluoromethyl group at the 6-position and a carboxylate ester at the 4-position. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Anticancer Activity

Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that compounds with indole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that related indole derivatives showed IC50 values ranging from 0.03 to 29.1 µM against breast (MCF-7) and lung (A549) cancer cell lines .

Table 1: Anticancer Activity of Related Indole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Indole Derivative AA54929.1
Indole Derivative BMCF-715.3

Antiviral Activity

This compound has shown potential as an antiviral agent, particularly against HIV-1 integrase. Structural modifications at the C3 position of the indole core have led to increased inhibitory activity, with some derivatives exhibiting IC50 values as low as 0.13 µM . This suggests that the compound could be developed into a potent antiviral therapeutic.

Table 2: Antiviral Activity Against HIV-1 Integrase

CompoundIC50 (µM)
This compoundTBD
Indole Derivative C0.13
Indole Derivative D10.06

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation and viral replication. The trifluoromethyl group may enhance binding affinity through hydrophobic interactions, while the carboxylate moiety can participate in hydrogen bonding with target proteins.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Anticancer Studies : In vitro assays demonstrated significant cytotoxicity against human cancer cell lines such as SGC-7901 and HT-1080, supporting its potential as an anticancer agent .
  • Antiviral Efficacy : The compound exhibited promising results in inhibiting HIV-1 integrase activity, suggesting its potential role in antiviral therapies .
  • Safety Profile : Toxicity studies indicated that related indole compounds did not show adverse effects at therapeutic doses in animal models, highlighting a favorable safety profile for further development .

Q & A

Basic: What safety protocols are recommended for handling Methyl 6-(trifluoromethyl)-1H-indole-4-carboxylate in laboratory settings?

Answer:
When handling this compound, strict adherence to chemical safety protocols is critical due to potential hazards from the trifluoromethyl group and indole backbone. Key measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust .
  • Waste Management: Segregate waste in labeled, chemically resistant containers. Collaborate with certified waste disposal services to mitigate environmental risks, as improper disposal of fluorinated compounds may persist in ecosystems .
  • Emergency Response: In case of skin contact, rinse immediately with water for 15 minutes. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup unless explicitly validated .

Basic: What are the common synthetic routes for preparing this compound, and what intermediates are critical?

Answer:
Synthesis typically involves functionalizing the indole core at the 6-position with a trifluoromethyl group. A general approach includes:

  • Step 1: Start with 6-bromo-1H-indole-4-carboxylate. Introduce the trifluoromethyl group via copper-mediated cross-coupling using reagents like methyl chlorodifluoroacetate (MCDFA) or CF₃I under controlled conditions .
  • Step 2: Optimize regioselectivity by protecting the indole nitrogen (e.g., with a Boc group) to direct trifluoromethylation to the 6-position .
  • Key Intermediates:
    • 6-Bromo-1H-indole-4-carboxylate (precursor for cross-coupling).
    • Trifluoromethylation reagents (e.g., CF₃Cu, generated in situ).

Advanced: How can X-ray crystallography be optimized for structural elucidation of this compound?

Answer:
The trifluoromethyl group introduces crystallographic challenges, such as disorder or weak electron density. To address this:

  • Data Collection: Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to enhance data quality. Collect full-sphere data to improve redundancy .
  • Refinement: Employ SHELXL for small-molecule refinement. Apply restraints to the CF₃ group’s thermal parameters and torsion angles to model disorder accurately. Use the PART instruction in SHELXL to split disordered atoms .
  • Validation: Cross-check with DFT-calculated geometries (e.g., using Gaussian) to verify bond lengths and angles .

Advanced: What strategies improve regioselectivity when introducing the trifluoromethyl group at the 6-position of the indole ring?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups: Protect the indole nitrogen with electron-withdrawing groups (e.g., tosyl or acetyl) to deactivate the 3-position and favor CF₃ substitution at the 6-position .
  • Metal Catalysis: Use Pd/Cu bimetallic systems with ligands like phenanthroline to enhance selectivity. For example, Pd(OAc)₂ with CuI in DMF at 100°C enables efficient coupling .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states for CF₃ insertion, reducing side reactions .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

Answer:
Discrepancies between NMR and MS often arise from impurities or tautomerism:

  • Purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the pure compound. Confirm purity via LC-MS (e.g., m/z 259 [M+H]⁺) .
  • Tautomer Analysis: For indole derivatives, variable-temperature NMR (VT-NMR) in DMSO-d₆ can identify tautomeric forms. Compare with computational predictions (e.g., using ACD/Labs or MestReNova) .
  • Isotopic Labeling: Synthesize a ¹³C-labeled analog to confirm peak assignments in complex spectra .

Advanced: What methodologies are effective for analyzing the stability of this compound under varying pH conditions?

Answer:
Stability studies should assess hydrolysis of the ester and trifluoromethyl groups:

  • Experimental Design: Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs) .
  • Analytical Tools:
    • HPLC: Monitor degradation products using a C18 column and UV detection at 254 nm.
    • NMR: Track ester hydrolysis via disappearance of the methyl ester peak (δ ≈ 3.9 ppm) .
  • Kinetic Modeling: Fit data to first-order kinetics to calculate half-lives. The trifluoromethyl group typically enhances stability in acidic conditions due to electron-withdrawing effects .

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